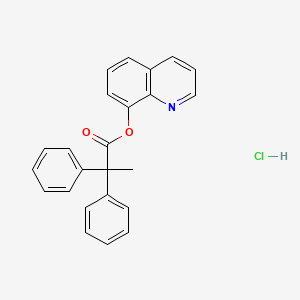![molecular formula C22H24ClNO B4019728 N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-3-(4-methylphenyl)-1-propanamine](/img/structure/B4019728.png)
N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-3-(4-methylphenyl)-1-propanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds demonstrates the versatility and creativity in organic chemistry, creating molecules with specific properties for different applications. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate and related compounds shows the methodology in developing molecules with hypolipidemic activities (Moriya et al., 1988). Such syntheses often involve multiple steps, each critical for the formation and refinement of the target molecule.
Molecular Structure Analysis
The structural analysis of molecules similar to "N-[1-(4-chlorophenyl)ethyl]-3-(2-furyl)-3-(4-methylphenyl)-1-propanamine" reveals the importance of molecular geometry, intramolecular forces, and intermolecular interactions. Crystal and molecular structure analyses, such as those conducted on ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide insights into the molecular arrangements and stability (Achutha et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of molecules are influenced by their structure. Research on reactions, such as those involving chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates with sodium azide and potassium thiocyanate, highlights the chemical versatility and potential transformations of such compounds (Pevzner & Ponyaev, 2017).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystallinity, are crucial for understanding its behavior in different environments. The synthesis and characterization of compounds provide valuable data for predicting how these molecules will interact in various contexts.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity with other compounds, and stability, define the practical applications of a compound. For example, the synthesis and pharmacological characterization of derivatives as dopamine receptor ligands showcase the specific chemical interactions and potential therapeutic uses of these molecules (Claudi et al., 1992).
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO/c1-16-5-7-19(8-6-16)21(22-4-3-15-25-22)13-14-24-17(2)18-9-11-20(23)12-10-18/h3-12,15,17,21,24H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGLORYKIOVUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNC(C)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4019645.png)
![7-mesityl-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4019665.png)
![4-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4019683.png)
![2-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019699.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4019702.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide](/img/structure/B4019705.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4019716.png)
![N-(2-furylmethyl)-N-[3-(2-furyl)-3-(4-methylphenyl)propyl]acetamide](/img/structure/B4019717.png)

![1-{3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B4019734.png)

![1-(4-methoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4019740.png)
![2-{1-benzyl-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4019741.png)
